1,3,5-Triazepane-2,4-dione
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Overview
Description
1,3,5-Triazepane-2,4-dione is a seven-membered heterocyclic compound containing nitrogen atoms. This compound is part of the triazepine family, which is known for its significant biological activities and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazepane-2,4-dione typically involves cyclization reactions. One common method is the cyclo-condensation of appropriate diamines with carbonyl compounds under acidic or basic conditions . For example, the reaction of o-phenylenediamine with carbonyl compounds can yield triazepane derivatives . Other methods include cyclization using reagents such as isothiocyanates, pyrazoles, and thiazoles .
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly and cost-effective methods. Microwave irradiation has been used to achieve high yields in short reaction times under solvent-free conditions . This method is advantageous for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chloride, isothiocyanates, and various amines . Reaction conditions often involve acidic or basic environments, with temperatures and solvents optimized for specific reactions .
Major Products
The major products formed from these reactions include substituted triazepane derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
1,3,5-Triazepane-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-triazepane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its biological effects . For example, it may inhibit photosynthesis by binding to the D-1 quinone protein in photosystem II .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazepine: Another seven-membered heterocyclic compound with similar biological activities.
1,2,4-Triazepine: Known for its unique pharmacological properties.
1,3,5-Triazine: A six-membered ring compound with diverse applications in herbicides and pharmaceuticals.
Uniqueness
1,3,5-Triazepane-2,4-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61514-91-8 |
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Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
1,3,5-triazepane-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c8-3-5-1-2-6-4(9)7-3/h1-2H2,(H3,5,6,7,8,9) |
InChI Key |
CVLAODKSTMIFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)NC(=O)N1 |
Origin of Product |
United States |
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